2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride
Overview
Description
2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride typically involves the reaction of benzimidazole with ethylamine under specific conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is similar to other benzimidazole derivatives, such as 2-(2-benzylbenzimidazol-1-yl)ethanamine dihydrochloride. it has unique properties and applications that distinguish it from other compounds in the same class. The uniqueness lies in its specific chemical structure and the resulting biological activities.
Comparison with Similar Compounds
2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride
2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
Benzimidazole derivatives with various substituents
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTKAIRYCATWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657379 | |
Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085300-74-8 | |
Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.